Caryatin
Description
Overview of Flavonoid Research Context
Flavonoids represent a vast and diverse group of secondary metabolites synthesized by plants. researchgate.net These organic compounds are fundamentally structured around a fifteen-carbon skeleton, consisting of two phenyl rings (A and B) interconnected by a three-carbon heterocyclic C ring (C6-C3-C6). nih.gov The scientific community has devoted significant attention to flavonoids due to their widespread presence in fruits, vegetables, and plant-derived beverages and their extensive range of biological activities. nih.govresearchgate.net
Research has demonstrated that flavonoids possess numerous health-promoting properties, including anti-inflammatory, antioxidant, and antimicrobial effects. nih.govresearchgate.net This broad spectrum of pharmacological potential has positioned them as prominent subjects in medicinal chemistry and drug discovery. researchgate.netmdpi.com The investigation into flavonoids spans from their isolation and structural elucidation from natural sources to the evaluation of their mechanisms of action at a molecular level. mdpi.com Their role in plant physiology, such as contributing to defense mechanisms and pigmentation, further broadens the scope of academic inquiry. researchgate.net The potential of flavonoids to mitigate chronic diseases continues to drive research into their therapeutic applications. researchgate.net
Chemical Classification of Caryatin within Flavonoids
This compound is chemically classified within the flavonoid superclass, specifically as a member of the flavonol subclass. ebi.ac.ukmdpi.com Flavonols are characterized by the presence of a hydroxyl group at the 3-position of the C ring in their core structure and are among the most common and widely distributed flavonoids in the plant kingdom. nih.gov
The precise chemical identity of this compound is quercetin (B1663063) 3,5-dimethyl ether. This indicates that it is a derivative of quercetin, one of the most abundant dietary flavonols. nih.govresearchgate.net The structure of this compound is distinguished from its parent compound, quercetin, by the methylation of the hydroxyl groups at the C-3 and C-5 positions. This structural modification influences its chemical properties, such as solubility and reactivity. biocrick.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1486-66-4 |
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dimethoxy-7-hydroxy-4H-chromen-4-one |
| Synonyms | Quercetin 3,5-dimethyl ether |
| Class | Flavonol |
Data sourced from BioCrick. biocrick.com
Historical Perspective of this compound-Related Scientific Inquiries
Scientific inquiries into this compound have historically focused on its isolation from various plant species and the characterization of its biological activities. A notable area of research has been its identification in edible yams of the Dioscorea genus. One study highlighted that this compound, along with its derivative 3′-O-methyl this compound, constituted over 92% of a stable methanolic extract from the tubers of D. nummularia. mdpi.com This research also established that this compound was a primary contributor to the total antioxidant activity in the tubers of several yam species, including D. bulbifera, D. alata, and D. nummularia. mdpi.com
The known distribution of this compound in the plant kingdom has been expanded through bioassay-guided fractionation studies. In 2016, it was isolated from the leaves of Acacia catechu, marking the first report of this compound within the Acacia genus. researchgate.net More recently, a 2020 study documented the isolation of this compound from the inflorescences of Symphyopappus casarettoi, which was the first time it had been identified in the Asteraceae family. researchgate.net This particular investigation was prompted by a search for antimalarial compounds and successfully identified this compound as having in vitro activity against Plasmodium falciparum. researchgate.net Furthermore, research has also identified sulfated derivatives of the compound, such as this compound-3'-sulfate, from the pecan tree, Carya illinoinensis, indicating further structural diversity and distribution. kaust.edu.sa
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-3,5-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFQCVDYMNHCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164031 | |
| Record name | 3,5-Di-O-methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Caryatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1486-66-4 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-3,5-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-O-methylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-O-methylquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caryatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 - 301 °C | |
| Record name | Caryatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037351 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Natural Bioprospecting of Caryatin
Botanical Sources and Distribution of Caryatin
This compound has been identified in a range of plant species, contributing to the understanding of its natural distribution across different plant families.
Identification of this compound in Specific Plant Genera (e.g., Dioscorea, Rhododendron, Symphyopappus, Aeonium)
This compound has been found in several plant genera, including Dioscorea, Rhododendron, Symphyopappus, and Aeonium. In the genus Dioscorea, commonly known as yams, this compound has been isolated from the tubers of Dioscorea nummularia. researchgate.netcirad.fr Studies have quantified the content of this compound in the tubers and bulbils of various edible Dioscorea species, revealing considerable variability at both intra- and interspecific levels. researchgate.netcirad.fr
Within the genus Rhododendron, this compound has been recorded in several species. researcher.life It was initially found in the flowers of Rhododendron mucronatum and subsequently in forty-four other Rhododendron species. researcher.life
This compound has also been isolated from Symphyopappus casarettoi, a species belonging to the Asteraceae family. fiocruz.brresearchgate.net Its presence in this genus was reported in a study focusing on antiplasmodial components. researchgate.net
In the genus Aeonium, a group of succulent plants, this compound has been reported in species such as Aeonium decorum. bocsci.com
The occurrence of this compound in these diverse genera suggests a broader distribution across the plant kingdom, particularly within the flavonoid class of compounds.
Table 1: Identification of this compound in Specific Plant Genera and Species
| Genus | Species | Plant Part(s) | Reference |
| Dioscorea | Dioscorea nummularia | Tubers, Bulbils | researchgate.netcirad.fr |
| Rhododendron | Rhododendron mucronatum | Flowers | researcher.life |
| Rhododendron | 44 other species | Not specified | researcher.life |
| Symphyopappus | Symphyopappus casarettoi | Inflorescences | researchgate.net |
| Aeonium | Aeonium decorum | Not specified | bocsci.com |
| Carya | Carya pecan | Bark | researcher.life |
| Eucryphia | Eucryphia species | Leaves | researcher.life |
| Plumbago | Plumbago capensis | Not specified | researcher.life |
| Ceratostigma | Ceratostigma willmottiana | Not specified | researcher.life |
| Salvia | Salvia species | Not specified | medkoo.com |
Localization of this compound within Plant Tissues and Organs
Research has begun to explore the specific locations of this compound within plant structures. In Dioscorea nummularia, this compound has been quantified in both the tubers and bulbils. researchgate.netcirad.fr Another study on Carya pecan found this compound in the bark. researcher.life
The localization of phytochemicals within different plant tissues and organs can vary, influencing their extraction and potential uses. Studies employing techniques like histochemistry and immunofluorescence staining are utilized to determine the precise distribution of compounds within plant cells and tissues. bepls.comfrontiersin.org While general methods for plant tissue localization exist, specific details on this compound's localization within cellular structures beyond the organ level (e.g., in vacuoles, cell walls, or cytoplasm) are less extensively documented in the provided search results. bepls.comnih.govnih.govresearchgate.net
Table 2: Localization of this compound within Plant Organs
| Genus/Species | Organ(s) | Reference |
| Dioscorea nummularia | Tubers, Bulbils | researchgate.netcirad.fr |
| Carya pecan | Bark | researcher.life |
| Rhododendron mucronatum | Flowers | researcher.life |
| Eucryphia species | Leaves | researcher.life |
| Symphyopappus casarettoi | Inflorescences | researchgate.net |
Ethnobotanical Significance and Traditional Uses Relevant to Phytochemical Investigation
The plants that contain this compound have a history of ethnobotanical significance and traditional uses, which can be relevant to phytochemical investigations. Dioscorea species, for instance, are widely used in traditional Indian and Chinese medicine for treating various ailments, including piles, dysentery, syphilis, ulcers, pain, and inflammation. ijpjournal.comnih.govjuniperpublishers.com The tubers and bulbils of Dioscorea bulbifera are noted for their cytotoxic properties and have been traditionally used for conditions like sore throats and goitre. ijpjournal.com The ethnobotanical value of Dioscorea in different communities highlights their historical use for health problems, which can guide research into the bioactive compounds like this compound present in these plants. nih.gov
Symphyopappus species are also used in popular medicine, and this traditional knowledge has contributed to the investigation of their bioactive compounds, such as the isolation of this compound as an antiplasmodial component from Symphyopappus casarettoi. researchgate.net The study of plants with documented traditional uses for specific ailments can serve as a valuable starting point for phytochemical screening and the isolation of compounds with potential therapeutic properties. agriscigroup.usnih.gov
Table 3: Ethnobotanical Significance of this compound-Containing Plants
| Genus | Traditional Uses (Examples) | Relevance to Phytochemical Investigation | Reference |
| Dioscorea | Piles, dysentery, syphilis, ulcers, pain, inflammation, sore throats, goitre | Traditional uses suggest potential therapeutic properties, guiding the search for bioactive compounds like this compound. | ijpjournal.comnih.govjuniperpublishers.com |
| Symphyopappus | Popular medicine (general) | Ethnobotanical knowledge led to the investigation and isolation of antiplasmodial compounds like this compound. | researchgate.net |
Isolation and Purification Methodologies for Caryatin
Extraction Techniques from Plant Matrices
The initial step in obtaining caryatin from plant material is the extraction of the compound from the plant matrix. This process aims to selectively dissolve this compound and other soluble components from the plant tissue using appropriate solvents.
Solvent-Based Extraction Optimization
Solvent-based extraction is a widely used method for isolating natural compounds from plant sources. The efficiency of this technique is significantly influenced by the choice of solvent, temperature, time, and solvent-to-solid ratio. For the extraction of this compound, various solvents have been employed depending on the plant material.
Studies on Dioscorea hirtiflora tubers utilized successive extraction with solvents of increasing polarity, including n-hexane, dichloromethane, ethyl acetate (B1210297), and methanol (B129727). researchgate.net Methanol extracts of Dioscorea nummularia tubers have also been shown to contain this compound. cirad.frcolab.ws The optimization of solvent extraction often involves evaluating different solvents or solvent mixtures to maximize the yield of the target compound while minimizing the co-extraction of impurities. Factors such as temperature and extraction time also play crucial roles in optimizing the process. thermofisher.commdpi.comfrontiersin.orgkumarmetal.com For instance, elevated temperatures can increase the solubility of analytes and improve extraction efficiency by reducing solvent viscosity and enhancing diffusion into the plant matrix. thermofisher.com
Advanced Extraction Approaches
In addition to conventional solvent extraction, advanced techniques such as microwave-assisted extraction (MAE) and superheated fluid extraction offer potential advantages, including reduced extraction time, lower solvent consumption, and potentially higher yields. nih.gov
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant matrix, accelerating the partitioning of analyt analytes from the solid matrix into the solvent. nih.gov While specific applications of MAE for this compound extraction were not detailed in the search results, MAE has been successfully applied to the extraction of various natural products, including flavonoids and other phenolic compounds, from different plant materials. nih.govresearchgate.net
Superheated fluid extraction, particularly using superheated water, involves heating water under pressure above its normal boiling point (100°C) but below its critical point (374°C). Under these conditions, water's polarity decreases, making it effective for extracting compounds of varying polarities. chromatographyonline.comnih.gov This technique has been explored for extracting both polar and non-polar analytes from plant materials and can offer a more environmentally friendly alternative to organic solvents. chromatographyonline.comnih.gov However, specific reports on the use of superheated fluid extraction solely for this compound were not found.
Bioassay-Guided Fractionation Protocols
Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from natural extracts. This approach involves the stepwise separation of a crude extract into fractions, followed by testing each fraction for the desired biological activity. researchgate.net Fractions exhibiting activity are further fractionated and tested until the pure active compound is isolated and identified. This method is particularly useful when the biological activity of a crude extract is known, but the specific compound responsible is unknown.
For example, bioassay-guided fractionation of Dioscorea nummularia tubers with high total phenolics content led to the isolation of this compound and 3'-O-methyl this compound, which were found to contribute significantly to the antioxidant activity of the extract. cirad.frcolab.ws Similarly, a study on Symphyopappus casarettoi inflorescences used a bioassay-guided fractionation protocol based on activity against Plasmodium falciparum to isolate this compound as an antiplasmodial component. researchgate.net
Chromatographic Separation Techniques for Compound Isolation
Following the initial extraction and potentially bioassay-guided fractionation, various chromatographic techniques are employed to further separate and purify this compound from other compounds present in the extract or active fractions.
Column Chromatography (CC)
Column chromatography is a widely used technique for purifying compounds based on their differential adsorption to a stationary phase as a mobile phase passes through a column. scitechnol.comlongdom.org In the isolation of this compound, column chromatography has been applied to crude extracts or fractions obtained from plant materials.
For instance, the ethyl acetate extract of Dioscorea hirtiflora tubers was subjected to column chromatography, which, along with preparative thin layer chromatography, led to the isolation of this compound. researchgate.nettjnpr.org The choice of stationary phase (commonly silica (B1680970) gel or alumina) and mobile phase (a solvent or mixture of solvents) in column chromatography is crucial for achieving effective separation. scitechnol.com The process involves packing a solid adsorbent into a cylindrical column and eluting the compounds with a solvent system, collecting fractions as they elute from the column. scitechnol.commiamioh.edu
Preparative Thin Layer Chromatography (p-TLC)
Preparative thin layer chromatography (p-TLC) is a valuable technique for the purification of small to moderate quantities of compounds. rochester.eduresearchgate.net It is an extension of analytical thin layer chromatography but uses thicker layers of stationary phase on larger plates, allowing for the separation of larger sample amounts (typically 10-1000 mg). rochester.eduresearchgate.net
In the isolation of this compound from Dioscorea hirtiflora, preparative thin layer chromatography was used in conjunction with column chromatography to purify the compound from the extract. researchgate.nettjnpr.org The process involves applying the sample as a band or spot on the p-TLC plate, developing the plate in a suitable solvent system, and then scraping off the band containing the target compound based on its retardation factor (Rf) or visualization under UV light. rochester.edud-nb.info The compound is then extracted from the scraped stationary phase. rochester.edu p-TLC is often used as a follow-up purification step after column chromatography or for the purification of fractions obtained from other separation techniques. rochester.eduresearchgate.net
Biosynthesis of Caryatin
Caryatin, a dimethoxy-flavonol, is synthesized in plants through a specialized branch of the flavonoid biosynthetic pathway. This pathway begins with general phenylpropanoid metabolism and proceeds through a series of enzymatic reactions to produce the core flavonoid skeleton, which is then further modified by hydroxylation, glycosylation, and, in the case of this compound, methylation. The biosynthesis involves the coordinated action of several key enzymes whose expression is tightly regulated at the genetic level.
Chemical Synthesis and Derivatization of Caryatin
Strategies for the Total Chemical Synthesis of Caryatin
Comprehensive, step-by-step strategies specifically detailing the total chemical synthesis of this compound are not extensively reported in the provided search results. Total synthesis of complex natural products like flavonoids typically involves constructing the molecule from simpler, readily available precursors through a series of controlled chemical reactions. General approaches to flavonoid synthesis often involve the condensation of suitably substituted acetophenones and benzaldehydes to form chalcones, followed by oxidative cyclization to yield the flavonoid core. However, the application of these general strategies specifically for the de novo synthesis of this compound, incorporating the precise placement of hydroxyl and methoxy (B1213986) groups at positions 3, 5, 7, 3', and 4', is not detailed in the examined literature.
Semi-Synthetic Approaches utilizing Natural Precursors
Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications to obtain the desired target molecule or its derivatives. Given that this compound is a natural product, semi-synthetic routes could potentially start from structurally related flavonoids isolated from plants. Quercetin (B1663063), a pentahydroxyflavone with hydroxyl groups at positions 3, 5, 7, 3', and 4', is a plausible natural precursor for the semi-synthesis of this compound, which is 3,5-di-O-methylquercetin. nih.gov Methylation of the hydroxyl groups at positions 3 and 5 of quercetin would theoretically yield this compound.
While specific detailed procedures for the semi-synthesis of this compound from a natural precursor like quercetin were not found in the provided snippets, the concept of using natural flavonoids for semi-synthesis is established. For instance, studies on the isolation of this compound from Symphyopappus casarettoi mentioned "semi-synthesis" in the context of structural identification and testing, although the synthetic steps were not explicitly described. researchgate.net Similarly, the isolation of this compound and 3'-O-methylthis compound from Dioscorea nummularia utilized a "synthesized authentic sample" for structural confirmation, implying a synthetic route was employed, but details were not provided. cirad.frnih.govresearchgate.net The synthesis of methylated flavonoid derivatives from unmethylated or partially methylated precursors is a common strategy in flavonoid chemistry. uni.lunih.govnih.govnih.gov
Rational Design and Synthesis of this compound Derivatives and Analogues
The rational design and synthesis of derivatives and analogues of natural products like this compound are often pursued to explore their chemical space, improve biological activity, or modify physicochemical properties. This compound, being a methylated derivative of quercetin, serves as a starting point for the design of further analogues. Strategies for synthesizing methylated flavonoid derivatives typically involve selective or non-selective alkylation of hydroxyl groups present on the flavonoid A and B rings, as well as the C ring.
Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. This information is crucial for identifying key structural features responsible for activity and guiding the design of more potent or selective analogues. While direct and comprehensive SAR investigations specifically focused on a wide range of this compound analogues are not detailed in the provided search results, SAR studies on related methylated flavonoids, particularly O-methylated quercetin derivatives, offer valuable insights.
Research on O-methylated analogues of quercetin has explored the impact of methylation patterns on various biological activities, including anticancer properties. These studies suggest that the position and number of methyl groups on the flavonoid core can significantly influence activity. For instance, methylation at the 4' and/or 7 positions of quercetin was found to be important for maintaining inhibitory activities against cancer cell lines, and methylation at both the 3' and 4' positions enhanced anticancer activity. Another SAR analysis on mono-methylated quercetins highlighted the importance of the substitution pattern (methylation and hydroxylation) at positions 3, 5, 7, 3', and 4' for antiproliferative activity in cancer cells. In silico studies have also been used to evaluate how methylation of quercetin derivatives affects their interaction with enzymes, indicating that methylation can alter binding affinities and mechanisms. researchgate.net
Although these studies provide general principles regarding the SAR of methylated flavonoids, specific quantitative SAR data or detailed analyses focusing exclusively on this compound and a systematic series of its direct analogues were not prominently featured in the search results. Further dedicated SAR studies on synthetically prepared this compound analogues would be necessary to fully elucidate the relationship between structural modifications of the this compound scaffold and specific biological activities.
In Vitro Biological Activities and Molecular Mechanisms of Caryatin
Antitumor Activity Studies In Vitro
Research has indicated that caryatin possesses antitumor activity in in vitro settings. This activity is primarily assessed through its effects on cancer cell proliferation, induction of apoptosis, and modulation of the cell cycle.
This compound has been shown to exhibit antitumor activity in JB6 cells in vitro, demonstrating effects at concentrations ranging from 0 to 266 μM over periods of 3 or 4 days. medchemexpress.com Studies on pecan nut shell extracts, which contain phenolic compounds including flavonoids like this compound, have also indicated antiproliferative effects against the MCF-7 breast cancer cell line. These extracts showed higher cytotoxicity against MCF-7 cells compared to non-cancerous 3T3 cells in vitro. researchgate.net
Investigations into the mechanisms underlying the antitumor effects of compounds, including flavonoids, often focus on their ability to induce apoptosis and modulate the cell cycle in cancer cells. Studies on pecan nut shell extracts, containing phenolic compounds, demonstrated the induction of cell death by apoptosis and cell cycle arrest in MCF-7 cells. researchgate.net The proposed mechanism involved the activation of key proteins related to apoptosis, such as Bcl-XL, Bax, and p53, and proteins involved in cell cycle regulation, including cyclin A, cyclin B, and CDK2. researchgate.net While these findings are from extracts containing this compound and other phenolic compounds, they suggest potential mechanisms by which this compound, as a flavonoid, could exert its antitumor effects. The induction of apoptosis can involve both intrinsic and extrinsic pathways, often mediated by caspases. frontiersin.org Cell cycle progression is regulated by cyclins and cyclin-dependent kinases (CDKs), and their modulation can lead to cell cycle arrest. oncotarget.com
Antiplasmodial Activity Investigations In Vitro
This compound has also been investigated for its potential activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net
In vitro studies have demonstrated that this compound exhibits activity against Plasmodium falciparum. researchgate.net Bioassay-guided fractionation of Symphyopappus casarettoi extract, based on activity against P. falciparum in vitro, led to the isolation of this compound as an active compound. researchgate.net This indicates that this compound can inhibit the growth of the malaria parasite in cell culture models. Flavonoids, as a class of compounds, have been recognized for their promising antiplasmodial activity in vitro. nih.gov
Antioxidant Activity Evaluation In Vitro
This compound and extracts containing it have been evaluated for their antioxidant properties in vitro using various assays. researchgate.netresearchgate.netlipidmaps.orgwikipedia.orgsochob.cl
In vitro antioxidant activity is commonly assessed through free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netresearchgate.netd-nb.inforesearchgate.netnih.govresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or electron to a free radical, thereby neutralizing it. nih.gov Studies have shown that plant extracts containing phenolic compounds, including flavonoids, exhibit DPPH radical scavenging activity, which is often concentration-dependent. d-nb.infonih.gov While specific DPPH scavenging data solely for isolated this compound was not extensively detailed in the provided snippets, the presence of this compound in extracts showing antioxidant activity, such as pecan nut shell extracts, suggests its potential contribution to this effect. researchgate.net The antioxidant power of plant samples, and thus their free radical scavenging ability, is often correlated with their phenolic content. d-nb.info
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to evaluate the total antioxidant capacity of a sample. It measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, forming a colored complex that can be detected spectrophotometrically. abcam.comcellbiolabs.comresearchgate.net A higher FRAP value indicates greater reducing power and thus higher antioxidant activity. abcam.com
Modulation of Cellular Signaling Pathways In Vitro
Bioactive compounds can exert their effects by modulating various cellular signaling pathways that regulate fundamental cellular processes such as proliferation, differentiation, survival, and inflammatory responses. frontiersin.orgmdpi.comnih.govroutledge.com In vitro studies are instrumental in dissecting these molecular interactions.
Research indicates that compounds found in Dioscorea species, including flavonoids like this compound, can modulate key signaling pathways. researchgate.netmdpi.com These mechanisms are often linked to their observed anti-inflammatory and protective effects against various diseases. researchgate.net While direct studies specifically detailing how this compound modulates particular signaling pathways in vitro are not extensively provided in the search results, the presence of this compound in extracts shown to influence cellular activities implies its potential involvement in these processes. For example, the anti-tumor activity of this compound observed in JB6 cells in vitro suggests an impact on signaling pathways related to cell proliferation and survival. medchemexpress.com Flavonoids, in general, are known to interact with various signaling cascades, including those involving kinases and transcription factors, influencing processes like oxidative stress responses and inflammatory signaling. d-nb.inforoutledge.com
Advanced Analytical Methodologies in Caryatin Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography plays a crucial role in the analysis of Caryatin, allowing for its separation from complex mixtures found in natural extracts. Both qualitative and quantitative analyses are performed using a variety of chromatographic methods. longdom.orgencyclopedia.pub The principle involves the differential migration of compounds based on their interaction with a stationary phase and a mobile phase. khanacademy.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds, including flavonoids like this compound. longdom.orgencyclopedia.pub HPLC offers high sensitivity, selectivity, and efficiency for the separation and quantification of analytes in complex samples. mdpi.com
Reverse-Phase HPLC (RP-HPLC) is a common mode of HPLC used in the analysis of moderately polar to non-polar compounds. In RP-HPLC, the stationary phase is non-polar (typically a C18 column), and the mobile phase is polar, usually a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. cabidigitallibrary.orgsielc.comturkjps.orgresearchgate.net This technique has been applied in studies involving this compound, particularly for confirming the presence of various phenolic compounds, including Quercetin (B1663063), in fractions where this compound was isolated. researchgate.nettjnpr.orgresearchgate.net RP-HPLC has also been utilized to estimate the content of this compound and 3'-O-methyl this compound in edible yams (Dioscorea spp.). cirad.frcirad.fr
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique particularly suited for the retention and separation of polar compounds that are poorly retained in RP-HPLC. chromatographyonline.comelementlabsolutions.com HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, typically acetonitrile, mixed with a small amount of water or buffer. chromatographyonline.comelementlabsolutions.com This creates a water-rich layer on the stationary phase, and separation occurs primarily through partitioning of analytes between the mobile phase and this aqueous layer, as well as polar interactions and potentially ion-exchange effects. chromatographyonline.comelementlabsolutions.com HILIC has been employed in the analysis of polar molecules and has shown advantages, such as enhanced sensitivity when coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). chromatographyonline.comshodex.com Research involving the analysis of high-molecular-weight fractions from plants known to contain this compound has utilized HILIC columns coupled with tandem mass spectrometry (MS/MS). researchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is an analytical technique used for separating and analyzing volatile and semi-volatile compounds. nih.govmdpi.com In GC, the mobile phase is an inert gas (e.g., helium), and the stationary phase is typically a liquid coated on a solid support or the inner wall of a capillary column. mdpi.com While GC is a powerful separation technique, its application to the analysis of polyphenolic compounds like flavonoids, including this compound, is often limited due to their low volatility and thermal lability. mdpi.com Derivatization procedures are usually required to make these compounds amenable to GC analysis. GC has been used in studies to identify other bioactive constituents, such as phenolic acids, in extracts from which this compound was isolated. researchgate.nettjnpr.orgresearchgate.net
Hyphenated Techniques in this compound Analysis (e.g., GC-MS, LC-MS, LC-MS/MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, most commonly Mass Spectrometry (MS). These techniques are invaluable for analyzing complex mixtures and identifying unknown compounds. encyclopedia.pub
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) couples a GC system with a mass spectrometer. nih.govnih.govresearchgate.net This technique is effective for the separation and identification of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS has been used to characterize other constituents present in plant extracts from which this compound was isolated, providing a more comprehensive phytochemical profile. researchgate.nettjnpr.orgresearchgate.net
LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of non-volatile and thermally labile compounds like flavonoids. encyclopedia.pubshodex.comresearchgate.netfx361.comnih.govresearchgate.netresearchgate.net LC-MS couples an LC system with a mass spectrometer, allowing for the separation of compounds by LC and their subsequent detection and identification by MS based on their mass-to-charge ratio. longdom.orgencyclopedia.pub LC-MS/MS involves further fragmentation of selected ions in the mass spectrometer, providing more detailed structural information and increased selectivity and sensitivity. shodex.comnih.govresearchgate.netresearchgate.netnih.gov LC-MS has been applied in the structural analysis of flavonoids. fx361.com LC-QTOF-MS, a type of high-resolution LC-MS, has been used to investigate the phenolic profiles of plant sources containing this compound. researchgate.net LC-MS/MS is particularly advantageous for the analysis of polar compounds under HILIC conditions, offering high sensitivity. shodex.com
Spectrophotometric and Spectroscopic Assays for Detection and Quantification
Spectrophotometric and spectroscopic methods provide valuable information about the presence, concentration, and structure of this compound. encyclopedia.pub
UV-Visible Spectrophotometry: UV-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance. Compounds with conjugated double bonds, such as flavonoids, exhibit characteristic UV-Vis absorption spectra that can be used for their detection and quantification. researchgate.net UV spectra have been used in the characterization of isolated this compound, showing specific absorption maxima. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic compounds. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types and arrangement of atoms within a molecule. researchgate.nettjnpr.orgresearchgate.netcirad.frcirad.fr Both 1D NMR (e.g., ¹H NMR, ¹³C NMR) and 2D NMR techniques are routinely used for the structural elucidation and confirmation of isolated natural products, including this compound. researchgate.nettjnpr.orgresearchgate.netcirad.frresearchgate.net Comparison of experimental NMR data with literature values is a common approach for identifying known compounds like this compound. researchgate.nettjnpr.orgresearchgate.net
Mass Spectrometry (MS): While often coupled with chromatography (as discussed in Section 8.1.3), Mass Spectrometry (MS) itself is a spectroscopic technique that measures the mass-to-charge ratio of ions. researchgate.nettjnpr.orgresearchgate.netcirad.frcirad.frresearchgate.net MS provides information about the molecular weight of a compound and can be used for its identification. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can help determine the elemental composition of a compound. cirad.frcirad.fr MS fragmentation patterns obtained in techniques like MS/MS can provide further structural details. shodex.comresearchgate.netresearchgate.net MS has been used in combination with NMR and chromatographic methods for the characterization and identification of this compound. researchgate.nettjnpr.orgresearchgate.netcirad.frcirad.frresearchgate.net
Chemometric and Computational Tools in Analytical Method Development
The analysis of natural products, such as the flavonoid this compound, often involves complex matrices and structurally similar compounds, presenting significant challenges for analytical method development and validation. Chemometric and computational tools have become indispensable in addressing these complexities, enabling more efficient data analysis, method optimization, and reliable quantification. Chemometrics, which applies mathematical and statistical methods to chemical data, plays a crucial role in extracting meaningful information from multivariate datasets generated by modern analytical techniques researchgate.netnih.govredalyc.org. Computational chemistry, on the other hand, utilizes computational approaches to predict molecular properties and simulate chemical behavior, aiding in understanding interactions and optimizing analytical parameters mdpi.compsu.eduarxiv.orgresearchgate.net.
In the context of flavonoid analysis, including compounds like this compound (an O-methylated flavonol) wikipedia.org, chemometric methods are frequently employed for tasks such as classification, identification, and quantification from complex chromatographic and spectroscopic data acs.orgnih.govacs.org. For instance, ultrahigh-performance liquid chromatography coupled with diode array detection and high-resolution accurate-mass mass spectrometry (UHPLC-DAD-HRAM/MSn) is a powerful technique for profiling flavonoids acs.orgnih.gov. However, the resulting data can be challenging to process manually due to the intricate structures of flavonoids and the complexity of the sample matrix acs.orgnih.gov.
To facilitate this, computational tools incorporating chemometric models have been developed. An example is FlavonQ-2.0v, a computational expert data analysis program designed for the comprehensive analysis of flavonoids from UHPLC-DAD-HRAM/MSn data acs.orgnih.govacs.org. This program employs a stepwise classification strategy based on UV-Vis spectra and a chemometric model utilizing the projected distance resolution (PDR) method to initially classify flavonoids into different groups acs.orgnih.govacs.org. Following classification, individual flavonoids are identified based on their mass spectra against an in-house database acs.orgnih.gov. Quantitation is then performed using UV-Vis spectra acs.org.
The application of such computational tools with integrated chemometrics significantly improves the efficiency and reliability of flavonoid analysis. The stepwise classification strategy used in FlavonQ-2.0v, for example, has been shown to enhance the performance of the program, leading to more accurate and reliable classification results acs.orgnih.gov. Validation studies using various samples, including mixed flavonoid standards and complex food matrices, demonstrated identification accuracies above 88% acs.orgnih.gov.
Chemometric approaches are also vital in the validation of analytical methods for natural products. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used for exploratory data analysis, identifying patterns, detecting outliers, and developing predictive models mdpi.comfrontiersin.org. Design of Experiments (DoE) is another chemometric tool applied to optimize analytical parameters, ensuring method robustness and efficiency with a minimum number of experiments researchgate.neteurachem.org. These methods contribute to establishing the accuracy, precision, linearity, and specificity of analytical procedures wur.nlnih.govmdpi.comdemarcheiso17025.com.
The integration of chemometrics and computational tools in the analytical workflow for compounds like this compound allows for more sophisticated data processing, improved method performance, and enhanced confidence in the analytical results obtained from complex natural matrices.
Research Findings Example: Performance of a Chemometric-Aided Flavonoid Analysis Tool
The FlavonQ-2.0v computational tool, which incorporates a chemometric model for flavonoid classification, demonstrated notable performance in analyzing flavonoid profiles. The following table summarizes representative identification accuracy data from validation studies using various sample types. acs.orgnih.gov
| Sample Type | Identification Accuracy (%) |
| Mixed Flavonoid Standards | > 88 |
| Blueberry | > 88 |
| Mizuna | > 88 |
| Purple Mustard | > 88 |
| Red Cabbage | > 88 |
| Red Mustard Green | > 88 |
This data illustrates the effectiveness of chemometric approaches, integrated within computational tools, in achieving high accuracy in the identification of flavonoids within diverse and complex matrices. acs.orgnih.gov
Future Research Directions and Translational Perspectives in Caryatin Research
Exploration of Novel Biologically Active Caryatin Analogues
Future research should focus on the rational design and synthesis of novel this compound analogues to potentially enhance potency, improve pharmacokinetic properties, or target specific biological pathways. Studies have identified this compound and its derivatives, such as this compound-3'-sulfate and this compound-3'-methyl ether-7-O-β-D-glucoside, as having significant antioxidant and aldose reductase inhibitory activities researchgate.netresearchgate.netnih.gov. The presence of a catechol moiety on the B ring of this compound-3'-methyl ether-7-O-β-D-glucoside has been suggested to be important for its aldose reductase inhibitory activity mdpi.com. Exploring modifications to this and other structural features could lead to the discovery of analogues with improved efficacy or novel bioactivities. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthesis towards compounds with desired properties mdpi.comnih.govchemrxiv.orgrsc.orgnih.gov.
Sustainable Production and Bioproduction Strategies for this compound
The sustainable sourcing and production of this compound are critical for its long-term research and potential commercialization. This compound is found in various plant sources, including Carya illinoinensis (pecan) bark and nuts, Dioscorea species (yams), Rhododendron simiarum, and Aeonium decorum researchgate.netresearchgate.netmedchemexpress.comcirad.fr. Traditional extraction methods may have limitations in terms of yield and environmental impact. Future research should explore sustainable extraction techniques and potentially bioproduction strategies. Utilizing agricultural byproducts, such as pecan shells, as a source for this compound extraction presents a sustainable approach mdpi.com. Furthermore, investigating microbial or plant-based bioproduction methods could offer scalable and environmentally friendly alternatives for this compound synthesis zenodo.orgbcg.com. This could involve metabolic engineering of microorganisms or plant cell cultures to produce this compound more efficiently.
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding
To fully elucidate the biological mechanisms of this compound, the integration of multi-omics approaches is essential. Multi-omics involves the comprehensive analysis of multiple layers of biological data, such as genomics, transcriptomics, proteomics, and metabolomics silicogene.commdpi.comcmbio.io. Applying these techniques can provide a holistic view of how this compound interacts with biological systems at a molecular level uv.esnaiss.sesevenbridges.comnih.govspringernature.com. For instance, transcriptomics can reveal changes in gene expression patterns upon this compound treatment, while proteomics can identify affected proteins, and metabolomics can highlight alterations in metabolic pathways. Integrating these datasets can help to build a comprehensive picture of this compound's mechanism of action and identify potential biomarkers or therapeutic targets.
Advanced Synthetic Methodologies for Structure-Activity Relationship Expansion
Advancements in synthetic chemistry are vital for the creation of diverse this compound analogues and the comprehensive exploration of their structure-activity relationships numberanalytics.comunimi.itku.dk. Developing more efficient and selective synthetic routes to this compound and its derivatives will facilitate the generation of larger libraries of compounds for biological screening. Techniques such as asymmetric synthesis, organocatalysis, and flow chemistry could play a significant role in this area numberanalytics.comunimi.itku.dk. These advanced methodologies can enable the precise control over stereochemistry and yield, leading to the production of novel analogues that might be difficult to synthesize using traditional methods. This expansion of chemical space is crucial for identifying compounds with improved efficacy and reduced off-target effects.
Application of this compound in Chemical Biology Tools and Probes
This compound and its analogues hold potential for application as chemical biology tools and probes to investigate specific biological processes. Chemical biology utilizes chemical principles and techniques to study and manipulate biological systems sigmaaldrich.comnih.gov. This compound's known bioactivities, such as antioxidant and enzyme inhibition, make it a suitable candidate for developing molecular probes. For example, synthesizing fluorescently labeled this compound analogues could allow for tracking its distribution and targets within cells. Developing photoaffinity probes based on this compound could help identify direct protein binding partners. These tools can provide valuable insights into the intricate molecular interactions and pathways modulated by this compound, contributing to a deeper understanding of its biological roles.
Q & A
Q. What are the standard analytical methods for identifying and characterizing Caryatin in plant extracts, and how are they validated?
this compound (a flavonoid derivative) is typically identified using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For validation, researchers should:
- Compare retention times and spectral data (UV, MS) with authenticated standards .
- Use ¹H- and ¹³C-NMR to confirm structural features, such as the 3,5-dimethyl ether substitution pattern observed in this compound .
- Report purity thresholds (e.g., ≥95% via HPLC) and include raw spectral data in supplementary materials for reproducibility .
Q. What are the primary natural sources of this compound, and how are extraction protocols optimized for yield and purity?
this compound is isolated from rhizomes and other plant tissues, often via ethyl acetate (EtOAc) fractionation. Key steps include:
- Solvent selection (e.g., ethanol-water mixtures) to enhance solubility of polar flavonoids.
- Column chromatography with silica gel or Sephadex LH-20 for preliminary purification .
- Optimization using response surface methodology (RSM) to balance yield and solvent efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:
- Experimental variability : Standardize cell lines, assay conditions (e.g., oxygen levels for antioxidant studies), and compound purity .
- Context-dependent activity : Use multi-omics approaches (transcriptomics, metabolomics) to identify pathway-specific interactions .
- Meta-analysis : Systematically compare datasets across studies, accounting for confounding variables like solvent carriers (DMSO vs. ethanol) .
Q. What experimental strategies are recommended for isolating this compound from complex plant matrices with high polyphenol content?
Advanced isolation techniques include:
- Countercurrent chromatography (CCC) : Leverage partition coefficients to separate structurally similar flavonoids .
- Molecularly imprinted polymers (MIPs) : Design synthetic receptors targeting this compound’s 3,5-dimethyl ether group .
- LC-MS/MS-guided fractionation : Prioritize fractions with m/z 331.08 [M+H]⁺ (this compound’s molecular ion) .
Q. How can computational models be integrated with experimental data to predict this compound’s interactions with biological targets?
- Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) and validate with surface plasmon resonance (SPR) .
- QSAR studies : Corlate substituent patterns (e.g., methoxy groups) with bioactivity using partial least squares regression .
- Machine learning : Train models on flavonoid databases to predict pharmacokinetic properties (e.g., logP = 2.68) .
Q. What methodological approaches are used to synthesize this compound derivatives for structure-activity relationship (SAR) studies?
- Selective methylation : Protect hydroxyl groups at positions 3 and 5 using dimethyl sulfate, then functionalize position 7 with glucosides .
- Click chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance solubility .
- Purity validation : Ensure derivatives are ≥98% pure via HPLC and characterized by 2D-NMR (HSQC, HMBC) .
Methodological Frameworks
- Data presentation : Follow journal guidelines to avoid redundancy between text and tables; use supplementary files for extensive spectral data .
- Reproducibility : Document all synthesis and isolation steps in detail, including solvent ratios, temperatures, and instrument calibration .
- Ethical reporting : Disclose funding sources and conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
